3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by its unique thieno-pyrrole structure. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 201.63 g/mol . This compound features a chloro substituent at the third position of the thieno ring and a carboxylic acid functional group at the fifth position of the pyrrole ring, which contributes to its chemical reactivity and potential biological activity.
Due to the lack of research on this specific compound, safety information is not available. However, similar heterocyclic compounds can exhibit various hazards, including skin and eye irritation, respiratory problems, and potential genotoxicity []. It is advisable to handle this compound with caution and consult with safety data sheets for related chemicals.
Research on 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid appears to be limited.
The chemical reactivity of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be attributed to both its chloro and carboxylic acid groups. Key reactions include:
Research on the biological activity of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid indicates potential pharmacological properties. Compounds with similar structures have been investigated for:
Several synthetic routes have been developed for the preparation of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Common methods include:
3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has potential applications in various fields:
Interaction studies involving 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid focus on its binding affinities with biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | CHNOS | Lacks chlorine substituent |
| 3-Chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid | CHClNO | Different ring structure |
| Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | CHClNOS | Methyl ester derivative |
The unique aspect of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid lies in its specific combination of heterocyclic rings and functional groups that contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds. Its specific chlorine substitution and carboxylic acid functionality provide avenues for diverse chemical transformations and applications not readily available in related compounds.